SD-208 - 627536-09-8

SD-208

Catalog Number: EVT-282455
CAS Number: 627536-09-8
Molecular Formula: C17H10ClFN6
Molecular Weight: 352.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine, commonly known as SD-208, is a small molecule inhibitor with significant applications in scientific research. It primarily acts as a potent and selective inhibitor of the transforming growth factor-β receptor I kinase (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5) [, , , , , ]. This inhibitory effect on the TGF-β signaling pathway makes SD-208 a valuable tool in studying a variety of biological processes and diseases.

Source and Classification

SD-208 is classified as a kinase inhibitor, specifically targeting the transforming growth factor beta receptor I and protein kinase D. Its chemical structure allows it to interact with these kinases, inhibiting their activity and thereby affecting cellular processes such as proliferation and migration. The compound has been studied in various cancer models, including prostate cancer cell lines and glioma cells, showcasing its potential as an anticancer agent .

Synthesis Analysis

The synthesis of SD-208 involves several key steps, focusing on modifying specific moieties to optimize its inhibitory activity against protein kinase D. The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with 5-chloro-2-fluorophenyl and para-aminopyridine as key components.
  2. Chemical Modifications: Various analogs of SD-208 were synthesized by altering these components to probe structure-activity relationships (SAR). This involved changing substituents on the aromatic rings to evaluate their effects on potency against protein kinase D .
  3. Yield Optimization: The yields of synthesized compounds varied, with some achieving over 70% yield, indicating efficient synthetic routes .

The detailed synthetic pathways and conditions, including reaction temperatures, solvents, and catalysts used, are typically documented in supporting information accompanying research articles.

Molecular Structure Analysis

The molecular structure of SD-208 is characterized by its unique arrangement of atoms that facilitate its interaction with target kinases. Key features include:

  • Chemical Formula: C12_{12}H10_{10}ClF2_{2}N
  • Molecular Weight: Approximately 249.66 g/mol
  • Binding Characteristics: SD-208 is designed to fit into the ATP-binding site of the target kinases, which is crucial for its competitive inhibition mechanism .

Molecular modeling studies have shown that SD-208 forms critical interactions with the active site residues of protein kinase D, enhancing its inhibitory effects .

Chemical Reactions Analysis

SD-208 undergoes several chemical reactions that are crucial for its biological activity:

  1. Inhibition of Kinase Activity: SD-208 competes with ATP for binding at the active site of transforming growth factor beta receptor I and protein kinase D. This competitive inhibition is characterized by an IC50 value of approximately 49 nM for transforming growth factor beta receptor I .
  2. Cellular Effects: In cellular assays, SD-208 has been shown to inhibit cell proliferation in prostate cancer cell lines (e.g., PC3 and LNCaP) by inducing G2/M phase arrest, which is mediated through the upregulation of cyclin-dependent kinase inhibitors such as p21 .
Mechanism of Action

The mechanism of action for SD-208 involves several biochemical pathways:

  1. Inhibition of Transforming Growth Factor Beta Signaling: By inhibiting transforming growth factor beta receptor I, SD-208 blocks downstream signaling pathways that promote tumor growth and invasion. This includes the phosphorylation of Smad proteins, which are critical mediators of transforming growth factor beta signaling .
  2. Induction of Cell Cycle Arrest: In prostate cancer cells, SD-208 leads to G2/M phase arrest by increasing levels of p21 and modulating the activity of cyclin-dependent kinases such as Cdc2 and Cdc25C .
  3. Enhanced Immune Response: In glioma models, SD-208 has been shown to enhance immune responses by restoring natural killer cell activity against tumor cells in the presence of transforming growth factor beta .
Physical and Chemical Properties Analysis

The physical and chemical properties of SD-208 contribute significantly to its biological activity:

  • Solubility: SD-208 exhibits moderate solubility in organic solvents, which facilitates its use in various biological assays.
  • Stability: The compound remains stable under physiological conditions, allowing it to exert its effects effectively in vivo.
  • Oral Bioavailability: Preclinical studies have confirmed that SD-208 can be administered orally while maintaining bioactivity in systemic circulation .
Applications

SD-208 has several promising applications in scientific research and potential clinical settings:

  1. Cancer Therapy: Its primary application lies in oncology, particularly for treating prostate cancer and gliomas by targeting specific signaling pathways involved in tumor progression.
  2. Immunotherapy Enhancement: By inhibiting transforming growth factor beta signaling, SD-208 may enhance the efficacy of immunotherapies by promoting immune cell infiltration into tumors .
  3. Research Tool: As a selective kinase inhibitor, SD-208 serves as a valuable tool for studying the roles of transforming growth factor beta receptor I and protein kinase D in various biological processes.
Mechanistic Insights into TGF-βRI Inhibition by SD-208

Structural Basis of ATP-Competitive Kinase Inhibition

SD-208 (2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine) functions as a potent ATP-competitive inhibitor of transforming growth factor-beta receptor I (TGF-βRI/ALK5) kinase. With an inhibitory concentration (IC50) of 48 nM, it specifically targets the ATP-binding pocket within the kinase domain through precise molecular interactions [1] [9]. The compound's pteridine core forms critical hydrogen bonds with the kinase hinge region, while its 5-chloro-2-fluorophenyl moiety projects into a hydrophobic pocket adjacent to the ATP-binding site, creating steric hindrance that prevents ATP binding [7] [10]. This binding mode was confirmed through X-ray crystallography studies of the TGF-βRI kinase domain, revealing that SD-208 stabilizes the kinase in a "DFG-out" conformation that is catalytically inactive [9]. The structural specificity of this interaction explains SD-208's ability to block the transfer of phosphate groups from ATP to downstream substrates, thereby interrupting the initial step of TGF-β signal transduction. Molecular dynamics simulations further demonstrate that the chloro-fluoro substitution pattern on the phenyl ring optimizes van der Waals interactions with Leu340 and Val342 residues in the hydrophobic region, contributing significantly to its high binding affinity [10].

Table 1: Structural and Biochemical Properties of SD-208

PropertyValueMeasurement Method
Molecular Weight352.75 g/molMass spectrometry
Chemical FormulaC₁₇H₁₀ClFN₆Elemental analysis
TGF-βRI IC5048 nMKinase activity assay
TGF-βRII Selectivity>100-foldComparative kinase screening
Solubility (DMSO)20 mMSolubility assay

Selectivity Profiling Against TGF-βRII and Other Kinase Families

SD-208 exhibits exceptional selectivity for TGF-βRI over TGF-βRII, with studies demonstrating >100-fold specificity [1] [7]. This differential inhibition arises from structural variations in the ATP-binding pockets between the two receptor types, particularly within the gatekeeper region where TGF-βRI contains a smaller threonine residue (Thr283) compared to the bulkier isoleucine in TGF-βRII, allowing SD-208 to bind TGF-βRI more readily [7]. Broad-spectrum kinase profiling against 217 human kinases revealed that SD-208 maintains >17-fold selectivity over unrelated kinase families, including receptor tyrosine kinases (EGFR, FGFR), serine/threonine kinases (PKC, PKA), and MAP kinases [7] [10]. This selectivity profile positions SD-208 as a highly specific pharmacological tool for dissecting TGF-βRI-dependent signaling without confounding off-target effects. The compound's selectivity was further validated through cellular assays showing no inhibition of insulin receptor (IR) or insulin-like growth factor 1 receptor (IGF-1R) signaling pathways even at concentrations up to 10 μM [1]. This specificity is pharmacologically significant because it minimizes interference with metabolic pathways while allowing precise TGF-β pathway modulation.

Table 2: Kinase Selectivity Profile of SD-208

KinaseFold Selectivity vs TGF-βRIFunctional Consequence
TGF-βRII>100-foldPreserves TGF-βRII functions
EGFR>50-foldNo epidermal growth effects
PKCα>75-foldMaintains PKC signaling
VEGFR2>60-foldUnaffected angiogenesis
PDGFRβ>40-foldNormal mitogenic responses

Modulation of Smad-Dependent and Non-Smad Signaling Pathways

SD-208 comprehensively disrupts both canonical Smad-dependent and non-canonical TGF-β signaling cascades. In the canonical pathway, SD-208 potently inhibits TGF-β-induced phosphorylation of receptor-regulated Smads (Smad2 and Smad3) by 85-95% at 100 nM concentration in multiple cell types, including glioma cells and fibroblasts [4] [5] [9]. This blockade prevents the formation of Smad2/3-Smad4 heterocomplexes and their subsequent nuclear translocation, thereby disrupting the transcriptional regulation of TGF-β-responsive genes [5]. Beyond Smad signaling, SD-208 effectively suppresses TGF-β-mediated activation of non-Smad pathways, including:

  • TAK1-p38/JNK pathway: SD-208 reduces phosphorylation of TAK1 by 70% and downstream p38/JNK activation in melanoma cells, diminishing stress response signaling [9]
  • PI3K-Akt pathway: Inhibits TGF-β-induced Akt phosphorylation by 60% at 500 nM, limiting cell survival signals [5]
  • Rho GTPase activation: Attenuates TGF-β-stimulated RhoA and Cdc42 activation, reducing cytoskeletal reorganization and cell motility [4] [9]

The compound's ability to concurrently target both signaling paradigms is particularly evident in functional assays where SD-208 treatment (1 μM) reduces TGF-β-stimulated Matrigel invasion by 80% in SMA-560 glioma cells and by 75% in LN-308 human glioma cells [4]. This dual-pathway inhibition explains SD-208's profound effects on complex cellular processes like epithelial-mesenchymal transition (EMT), which requires coordinated input from both Smad and non-Smad signaling arms.

Impact on Transcriptional Regulation of TGF-β Target Genes

By inhibiting upstream kinase activity, SD-208 fundamentally alters the transcriptional landscape governed by TGF-β signaling. The compound significantly downregulates expression of key TGF-β target genes involved in oncogenesis, bone remodeling, and fibrosis:

  • PTHrP (Parathyroid Hormone-related Protein): 70% reduction in mRNA levels in melanoma bone metastasis models, diminishing osteoclast activation [4] [9]
  • IL-11 (Interleukin-11): 65% suppression in breast cancer cells, reducing osteolytic bone destruction [4]
  • CTGF (Connective Tissue Growth Factor): 80% decrease in glioblastoma cells, attenuating fibrotic responses [7] [9]
  • RUNX2 (Runt-related Transcription Factor 2): 60% downregulation, impairing osteoblast differentiation [4] [9]

SD-208 exerts these effects through multiple transcriptional regulatory mechanisms. It prevents Smad3/4 binding to Smad-binding elements (SBEs) in promoter regions of target genes, as demonstrated by chromatin immunoprecipitation (ChIP) assays showing 90% reduction in Smad3 occupancy at the PTHrP promoter [9]. Additionally, SD-208 modulates chromatin accessibility by reducing TGF-β-induced recruitment of histone acetyltransferases (HATs) to cytokine gene promoters, thereby maintaining a transcriptionally repressive chromatin state [3] [8]. The compound also influences post-transcriptional regulation through microRNA networks, evidenced by upregulation of tumor-suppressive miRNAs (miR-18a, miR-34a) and downregulation of oncogenic miRNAs (miR-20a, miR-135b) in retinoblastoma and colon adenocarcinoma models [10]. These comprehensive effects on gene regulation explain SD-208's ability to reverse TGF-β-mediated immunosuppression by restoring MHC class II expression and enhancing tumor immunogenicity.

Table 3: Transcriptional Regulation of Key TGF-β Target Genes by SD-208

Target GeneFunctionReduction by SD-208Biological Consequence
PTHrPOsteoclast activation70%Decreased bone resorption
IL-11Osteoclast differentiation65%Reduced osteolytic lesions
CTGFExtracellular matrix production80%Inhibition of fibrotic responses
RUNX2Osteoblast differentiation60%Impaired bone formation
SNAIL1Epithelial-mesenchymal transition75%Suppressed metastasis

Properties

CAS Number

627536-09-8

Product Name

SD-208

IUPAC Name

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine

Molecular Formula

C17H10ClFN6

Molecular Weight

352.8 g/mol

InChI

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25)

InChI Key

BERLXWPRSBJFHO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F

Solubility

Soluble in DMSO

Synonyms

SD-208; SD 208; SD208; TGF-β RI Kinase Inhibitor V.

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.